

Application Notes and Protocols for the Synthesis of 1,1-Diethoxycyclohexane

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Compound of Interest

Compound Name: 1,1-Diethoxycyclohexane

Cat. No.: B155974

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Introduction

1,1-Diethoxycyclohexane, also known as cyclohexanone diethyl acetal, is a valuable organic compound with applications in organic synthesis and the fragrance industry.^{[1][2]} It serves as a protective group for the carbonyl functionality of cyclohexanone, allowing for selective reactions at other sites of a molecule.^[1] This acetal is synthesized from the reaction of cyclohexanone with ethanol in the presence of an acid catalyst.^{[1][3][4]} The reaction is a reversible nucleophilic addition, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed.^{[2][5]} This document provides a detailed experimental protocol for the synthesis of **1,1-diethoxycyclohexane**, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties

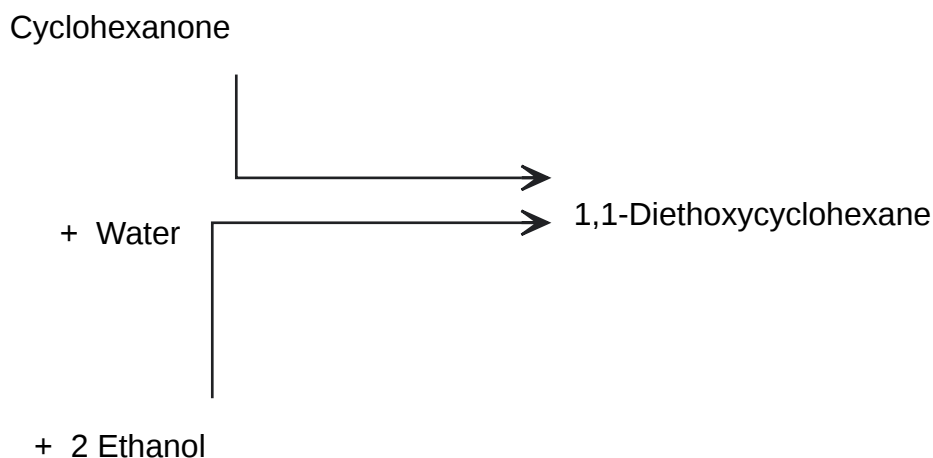
1,1-Diethoxycyclohexane is a colorless to pale yellow liquid with a fruity, woody aroma.^{[1][6]} It is practically insoluble in water but soluble in alcohols and oils.^[6] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C10H20O2	[6][7][8]
Molecular Weight	172.26 g/mol	[7][9]
Appearance	Clear colorless to pale yellow liquid	[1][6]
Boiling Point	76-78 °C at 20 mmHg	[9][10][11]
Density	0.908 - 0.921 g/mL at 20-25 °C	[1][6][9][10]
Refractive Index (n _{20/D})	1.432 - 1.442	[6][7][9]
Flash Point	60.2 °C (140 °F)	[7][10]
CAS Number	1670-47-9	[7][9]

Reaction Scheme

The synthesis of **1,1-diethoxycyclohexane** is an acid-catalyzed nucleophilic addition of ethanol to cyclohexanone. The reaction proceeds through a hemiacetal intermediate, which then reacts with a second molecule of ethanol to form the stable acetal and a molecule of water.

H⁺ (catalyst)



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Caption: Acid-catalyzed reaction of cyclohexanone with ethanol.

Experimental Protocol

This protocol details the synthesis of **1,1-diethoxycyclohexane** from cyclohexanone and ethanol using p-toluenesulfonic acid as a catalyst and triethyl orthoformate as a dehydrating agent to drive the reaction to completion.

Materials and Reagents

Reagent	Molar Mass (g/mol)	Amount (g)	Moles (mmol)	Molar Ratio
Cyclohexanone	98.14	4.45	45.2	1
Ethanol	46.07	4.15	90.0	2
Triethyl orthoformate	148.20	7.05	47.5	1.05
p-Toluenesulfonic acid monohydrate	190.22	0.04	0.21	0.005
Ethyl acetate	88.11	95 mL	-	-
Saturated aqueous sodium bicarbonate	-	As needed	-	-
Brine	-	As needed	-	-
Anhydrous sodium sulfate	142.04	As needed	-	-

Equipment

- 200 mL three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure

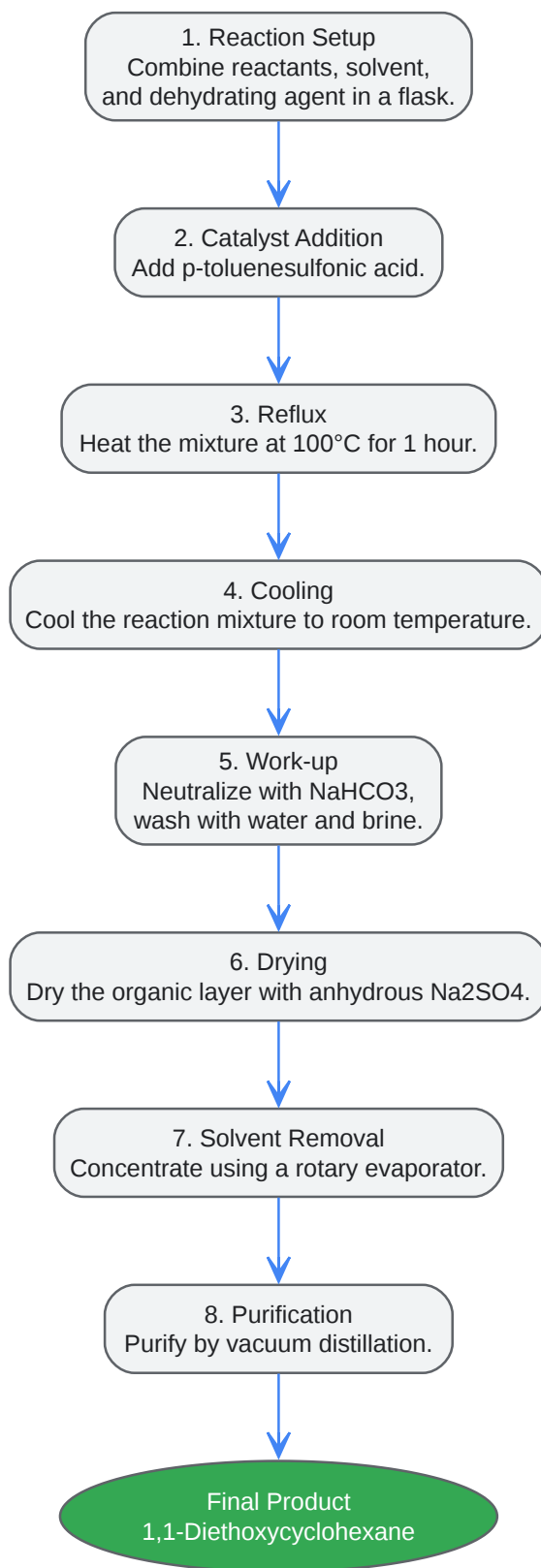
- **Reaction Setup:** In a 200 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (4.45 g, 45.2 mmol), ethanol (4.15 g, 90 mmol), triethyl orthoformate (7.05 g, 47.5 mmol), and ethyl acetate (95 mL).
- **Catalyst Addition:** Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.04 g, 0.21 mmol) to the reaction mixture.
- **Reflux:** Heat the mixture to reflux (approximately 100 °C) and maintain for 1 hour with continuous stirring.^[12]
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and then brine.^{[2][5]}
 - Dry the organic layer over anhydrous sodium sulfate.^[2]
- **Purification:**
 - Filter off the drying agent.
 - Remove the ethyl acetate and any remaining volatile components by rotary evaporation.^{[2][12]}
 - Purify the crude product by distillation under reduced pressure to obtain pure **1,1-diethoxycyclohexane**. The expected boiling point is 76-78 °C at 20 mmHg.^{[9][10][11]}

Expected Yield

The reported yield for similar preparations is approximately 59% to 87%.^{[1][12]}

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **1,1-diethoxycyclohexane**.



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Caption: Workflow for the synthesis of **1,1-diethoxycyclohexane**.

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Perform the reaction in a well-ventilated fume hood.
- Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.
- Cyclohexanone and ethanol are flammable; keep away from ignition sources.
- p-Toluenesulfonic acid is corrosive and should be handled with care.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of **1,1-diethoxycyclohexane**. The use of a dehydrating agent like triethyl orthoformate is effective in driving the reaction towards the formation of the acetal, leading to good yields. The purification by vacuum distillation is crucial for obtaining a high-purity product. This methodology is suitable for researchers in academic and industrial settings who require **1,1-diethoxycyclohexane** as a building block or a protected form of cyclohexanone in their synthetic endeavors.

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